
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid
Vue d'ensemble
Description
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid is a compound with the CAS Number: 131467-94-2. It has a molecular weight of 204.19 . This compound belongs to the class of organic compounds known as oxadiazoles .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield was 92% .Molecular Structure Analysis
The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques . The InChI key is YGRNVAALOPXOMQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of such a reagent was carried out using iminodiacetic acid and isopropanol in the presence of an acidic catalyst such as concentrated sulfuric acid .Physical And Chemical Properties Analysis
The melting point of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid is 113-114°C . The compound is soluble in water .Applications De Recherche Scientifique
Antibacterial Properties
The oxadiazole moiety has been extensively studied for its antibacterial activity. Researchers have found that derivatives of 1,3,4-oxadiazoles exhibit potent antibacterial effects against various pathogens. These compounds could potentially serve as novel antibiotics or antimicrobial agents in the fight against bacterial infections .
Antiviral Potential
Certain 1,3,4-oxadiazole derivatives have demonstrated antiviral properties. These molecules may inhibit viral replication or entry into host cells, making them promising candidates for antiviral drug development. Further research is needed to explore their efficacy against specific viruses .
Blood Pressure Regulation
Studies suggest that some oxadiazole-based compounds can modulate blood pressure. These molecules may act as vasodilators or affect vascular tone, potentially contributing to hypertension management .
Antifungal Activity
Researchers have identified oxadiazole derivatives with antifungal properties. These compounds could be valuable in treating fungal infections in both humans and plants .
Antineoplastic and Anticancer Effects
1,3,4-Oxadiazoles have shown promise as antineoplastic agents. They exhibit cytotoxic effects on cancer cells and may interfere with tumor growth pathways. Their potential in cancer therapy warrants further investigation .
Antioxidant and Anti-Inflammatory Properties
Certain oxadiazole-based molecules possess antioxidant and anti-inflammatory activities. These properties are crucial for combating oxidative stress and inflammation-related diseases .
Analgesic Effects
Some 1,3,4-oxadiazole derivatives exhibit analgesic properties. These compounds could potentially alleviate pain and discomfort .
Plant Protection Agents
In agriculture, oxadiazole-based compounds serve as plant protection agents. They act as herbicides, insecticides, and fungicides, safeguarding crops from pests and diseases .
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. DOI: 10.3390/app12083756
Propriétés
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-8-11-12-10(15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNVAALOPXOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280576 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic Acid | |
CAS RN |
131467-94-2 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131467-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



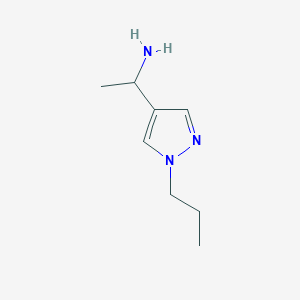
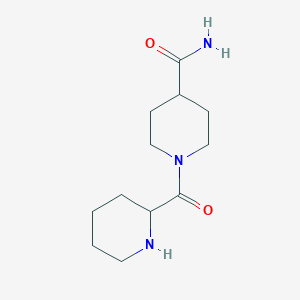
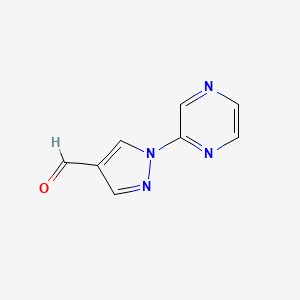
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
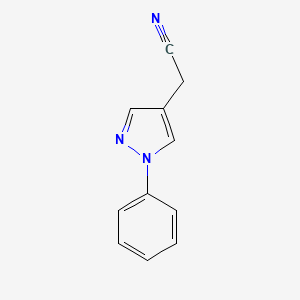




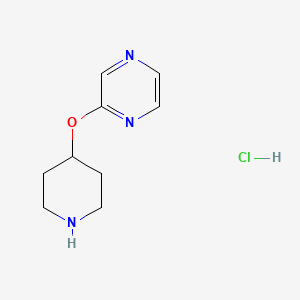
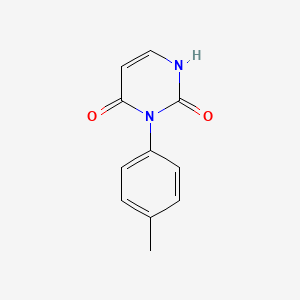

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)